molecular formula C7H15NOS B13162889 3-Amino-1-(thiolan-3-yl)propan-1-ol

3-Amino-1-(thiolan-3-yl)propan-1-ol

Cat. No.: B13162889
M. Wt: 161.27 g/mol
InChI Key: LCPFAMFDFYLLFQ-UHFFFAOYSA-N
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Description

3-Amino-1-(thiolan-3-yl)propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a thiolane ring attached to a propanol backbone, with an amino group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiolan-3-yl)propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method includes the nucleophilic substitution reaction where a thiolane derivative reacts with 3-aminopropanol in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiolan-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino alcohol derivatives .

Scientific Research Applications

3-Amino-1-(thiolan-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(thiolan-3-yl)propan-1-ol is unique due to the presence of both an amino group and a thiolane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

3-amino-1-(thiolan-3-yl)propan-1-ol

InChI

InChI=1S/C7H15NOS/c8-3-1-7(9)6-2-4-10-5-6/h6-7,9H,1-5,8H2

InChI Key

LCPFAMFDFYLLFQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C(CCN)O

Origin of Product

United States

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